2-Bromo-6-chloro-4-fluorobenzaldehyde

Catalog No.
S2755468
CAS No.
1433990-64-7
M.F
C7H3BrClFO
M. Wt
237.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloro-4-fluorobenzaldehyde

CAS Number

1433990-64-7

Product Name

2-Bromo-6-chloro-4-fluorobenzaldehyde

IUPAC Name

2-bromo-6-chloro-4-fluorobenzaldehyde

Molecular Formula

C7H3BrClFO

Molecular Weight

237.45

InChI

InChI=1S/C7H3BrClFO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H

InChI Key

YFXZCTDYQNCIEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)F

Solubility

not available

2-Bromo-6-chloro-4-fluorobenzaldehyde is an organic compound characterized by its aromatic structure, which includes bromine, chlorine, and fluorine substituents on a benzaldehyde framework. Its molecular formula is C₇H₃BrClF, and it has a molecular weight of 237.45 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of multiple halogen atoms that can influence reactivity and biological activity.

Typical of aldehydes and halogenated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Halogenation: Further halogenation can occur at the aromatic ring, depending on the conditions.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize negative charges during reaction mechanisms.

The synthesis of 2-bromo-6-chloro-4-fluorobenzaldehyde can be achieved through several methods:

  • Bromination and Chlorination:
    • Starting from 4-fluorobenzaldehyde, bromination can be performed using bromine in the presence of a catalyst or under light conditions to introduce the bromine atom.
    • Chlorination can follow using thionyl chloride or another chlorinating agent to introduce chlorine at the desired position.
  • Kornblum Oxidation:
    • Another method involves converting a suitable precursor (like 2-bromo-6-fluorotoluene) into the aldehyde through Kornblum oxidation, which utilizes dimethyl sulfoxide as an oxidizing agent under controlled conditions .
  • Multistep Synthesis:
    • A more complex synthetic route may involve multiple steps including protection-deprotection strategies and selective functionalization of the aromatic ring .

The applications of 2-bromo-6-chloro-4-fluorobenzaldehyde span various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Potential use in drug development due to its biological activity.
  • Material Science: Utilized in creating functional materials with specific electronic or optical properties.

Interaction studies involving 2-bromo-6-chloro-4-fluorobenzaldehyde focus on its reactivity with biological macromolecules. Research indicates that halogenated compounds can interact with proteins and nucleic acids, potentially leading to:

  • Enzyme Inhibition: Halogen substituents may enhance binding affinity to active sites of enzymes.
  • DNA Intercalation: Some studies suggest that similar compounds can intercalate into DNA, influencing gene expression and cellular processes.

Further investigation is required to fully understand these interactions for 2-bromo-6-chloro-4-fluorobenzaldehyde specifically.

Several compounds share structural similarities with 2-bromo-6-chloro-4-fluorobenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-4-chloro-6-fluorobenzaldehydeC₇H₃BrClF0.85
2-Bromo-3-chloro-6-fluorobenzaldehydeC₇H₃BrClF0.84
3-Bromo-2-chloro-6-fluorobenzaldehydeC₇H₃BrClF0.88
3-Bromo-6-chloro-2-fluorobenzaldehydeC₇H₃BrClF0.88
4-Bromo-3,6-dichloro-2-fluorobenzaldehydeC₇H₃BrCl₂F0.91

These compounds differ primarily in their halogen substitution patterns and positions on the benzene ring, which significantly affect their chemical properties and biological activities.

Fundamental Structural Characteristics

2-Bromo-6-chloro-4-fluorobenzaldehyde exhibits a planar aromatic structure with three distinct halogen substituents positioned at the 2-, 4-, and 6-positions relative to the aldehyde functional group [1] [2]. The compound crystallizes in an orthorhombic crystal system, most likely adopting the P2₁2₁2₁ space group, which is characteristic of halogenated benzaldehyde derivatives [3] [4]. The molecular geometry is governed by the trans-orientation of the aldehyde oxygen relative to the bromine substituent, a configuration that minimizes steric hindrance and optimizes electronic stabilization [5].

Bond Length and Geometric Parameters

The crystallographic analysis reveals standard bond lengths consistent with aromatic halogenated systems. The carbonyl carbon-oxygen bond measures approximately 1.22-1.24 Å, typical for aldehyde functional groups [3] [5]. The carbon-halogen bond lengths follow the expected trend based on atomic radii: C-F bond (1.35-1.37 Å), C-Cl bond (1.73-1.75 Å), and C-Br bond (1.89-1.91 Å) [3] [5]. These measurements are consistent with sp²-hybridized carbon centers in aromatic systems.

Unit Cell Parameters and Packing Arrangements

The predicted unit cell dimensions are approximately a = 8.5-9.5 Å, b = 6.0-7.0 Å, and c = 15.0-16.0 Å, resulting in a unit cell volume of 750-900 ų [3] [4]. The Z value of 4 indicates four molecules per unit cell, which is standard for similar halogenated aromatic compounds. The calculated density ranges from 1.75-1.85 g/cm³, reflecting the significant contribution of the heavy halogen atoms to the overall molecular mass [3] [4].

Crystallographic ParameterPredicted ValueReference Basis
Crystal SystemOrthorhombicSimilar halogenated benzaldehydes [3] [4]
Space GroupP2₁2₁2₁Common for halogenated aromatics [3] [4]
Unit Cell a (Å)8.5-9.5Based on molecular dimensions [3] [4]
Unit Cell b (Å)6.0-7.0Based on molecular dimensions [3] [4]
Unit Cell c (Å)15.0-16.0Based on molecular dimensions [3] [4]
Unit Cell Volume (ų)750-900Calculated from unit cell [3] [4]
Z value4Standard for similar compounds [3] [4]
Density (calculated)1.75-1.85 g/cm³Based on molecular weight and volume [3] [4]
Bond Length C=O (Å)1.22-1.24Standard aldehyde C=O length [3] [5]
Bond Length C-Br (Å)1.89-1.91Standard aromatic C-Br length [3] [5]
Bond Length C-Cl (Å)1.73-1.75Standard aromatic C-Cl length [3] [5]
Bond Length C-F (Å)1.35-1.37Standard aromatic C-F length [3] [5]

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by halogen-halogen interactions and weak hydrogen bonding between the aldehyde hydrogen and electronegative halogen atoms [3]. Similar to 2-bromo-5-fluorobenzaldehyde, short Br⋯F interactions are anticipated at distances of approximately 3.2-3.4 Å, contributing to the overall crystal stability [3]. Offset face-to-face π-stacking interactions between aromatic rings are also expected, with centroid-centroid distances of approximately 3.8-3.9 Å [3].

Spectroscopic Characterization

Infrared Spectral Signatures and Density Functional Theory Correlations

Carbonyl Stretching Vibrations

The most characteristic infrared absorption of 2-bromo-6-chloro-4-fluorobenzaldehyde occurs in the carbonyl stretching region at 1700-1710 cm⁻¹ [6] [7]. This frequency range is consistent with aromatic aldehydes and reflects the electron-withdrawing effects of the multiple halogen substituents [8] [9]. The strong intensity of this absorption band makes it the primary diagnostic feature for structural identification [6] [7].

Aromatic and Aliphatic Carbon-Hydrogen Stretching

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with weak to medium intensity [8] [10]. The aldehyde C-H stretch is observed at 2820-2850 cm⁻¹, displaying medium intensity and characteristic of the formyl hydrogen [10] [11]. These assignments are supported by potential energy distribution analysis and normal coordinate calculations [5] [12].

Halogen-Sensitive Vibrational Modes

The C-F stretching vibration produces a strong absorption at 1220-1280 cm⁻¹, characteristic of aromatic fluorine substitution [10] [13]. The C-Cl stretching mode appears at 750-850 cm⁻¹ with medium intensity, while the C-Br stretching vibration occurs at 550-650 cm⁻¹ [14] [10]. These frequencies are mass-dependent and provide definitive evidence for the specific halogen substitution pattern [14] [13].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment Basis
C=O stretch (aldehyde)1700-1710Very StrongCharacteristic aldehyde stretch [6] [7]
C-H stretch (aromatic)3000-3100Weak-MediumAromatic C-H stretching [8] [10]
C-H stretch (aldehyde)2820-2850MediumAldehyde C-H stretching [10] [11]
C=C stretch (aromatic)1580-1620Medium-StrongAromatic ring vibrations [8] [9]
C-F stretch1220-1280StrongC-F bond stretching [10] [13]
C-Cl stretch750-850MediumC-Cl bond stretching [14] [10]
C-Br stretch550-650MediumC-Br bond stretching [14] [10]
C-H bend (in-plane)1100-1300MediumIn-plane bending modes [8] [9]
C-H bend (out-of-plane)800-900Medium-StrongOut-of-plane bending modes [8] [9]
Ring deformation600-800Weak-MediumSkeletal vibrations [8] [9]

Density Functional Theory Computational Validation

B3LYP/6-311+G(d,p) calculations provide excellent correlation with experimental infrared frequencies when applied with a scaling factor of 0.961 [5] [12]. The calculated harmonic frequencies systematically overestimate experimental values by approximately 4-6%, necessitating the use of established scaling factors [15] [13]. Anharmonic corrections using second-order vibrational perturbation theory improve agreement with experimental data to within ±5 cm⁻¹ for most vibrational modes [13].

Nuclear Magnetic Resonance Chemical Shift Patterns in Polyhalogenated Systems

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-bromo-6-chloro-4-fluorobenzaldehyde exhibits three distinct resonance regions [16] [17]. The aldehyde proton appears as a singlet at δ 9.8-10.2 ppm, experiencing significant deshielding due to the combined electron-withdrawing effects of the multiple halogen substituents [17] [18]. This chemical shift is downfield compared to benzaldehyde (δ 10.00 ppm) due to the cumulative inductive effects of bromine, chlorine, and fluorine [17].

Aromatic Proton Resonances

The aromatic region displays two distinct multipets corresponding to H-3 (δ 7.4-7.8 ppm) and H-5 (δ 7.2-7.6 ppm) [17] [18]. The H-3 proton experiences greater deshielding due to its proximity to the bromine substituent, while H-5 is influenced by both chlorine and fluorine substituents [18] [19]. The coupling patterns reflect ortho coupling (J = 7-8 Hz) and meta coupling (J = 1-2 Hz) typical of substituted benzaldehyde systems [17].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the electronic environment of each carbon atom [20] [21]. The carbonyl carbon (C-1) appears at δ 189-195 ppm, consistent with aromatic aldehydes [17]. The halogen-substituted carbons exhibit characteristic chemical shifts: C-2 (Br-substituted) at δ 115-125 ppm, C-4 (F-substituted) at δ 160-170 ppm with fluorine coupling (J = 250 Hz), and C-6 (Cl-substituted) at δ 135-145 ppm [20] [17].

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Halogen Effect
C-1 (CHO carbon)189-195-Slight deshielding by electron-withdrawing groups [17]
C-2 (Br-substituted)115-125-Strong deshielding by Br substitution [17]
C-3 (aromatic)130-1357.4-7.8Moderate deshielding [17] [18]
C-4 (F-substituted)160-170 (d, J = 250 Hz)-Strong deshielding with F coupling [20] [17]
C-5 (aromatic)110-1207.2-7.6Moderate deshielding [17] [18]
C-6 (Cl-substituted)135-145-Strong deshielding by Cl substitution [17]
Aldehyde H-9.8-10.2Deshielding by multiple electron-withdrawing groups [17] [18]
H-3 (aromatic)-7.4-7.8Downfield shift due to halogen effects [17] [18]
H-5 (aromatic)-7.2-7.6Moderate downfield shift [17] [18]

Halogen-Induced Chemical Shift Effects

The multiple halogen substituents create a complex electronic environment that significantly influences chemical shift patterns [20] [17]. Fluorine substitution produces the most pronounced deshielding effect due to its high electronegativity and strong inductive effect [18] [19]. Bromine and chlorine also contribute to downfield shifts through their electron-withdrawing properties, with the magnitude of effect correlating with electronegativity and proximity to the observed nucleus [17] [18].

Thermodynamic Stability and Decomposition Pathways

Thermal Stability Assessment

2-Bromo-6-chloro-4-fluorobenzaldehyde exhibits limited thermal stability with decomposition onset occurring below 150°C under ambient atmospheric conditions . The compound is particularly susceptible to oxidative degradation in the presence of air and moisture, leading to the formation of corresponding benzoic acid derivatives . Storage under inert atmosphere at 2-8°C is essential for maintaining chemical integrity over extended periods [2] [24].

Primary Decomposition Mechanisms

The thermal decomposition follows multiple competing pathways depending on temperature and atmospheric conditions [25] . Carbon-halogen bond cleavage represents the primary decomposition route, with C-Br bonds being the most labile (onset at 180-220°C), followed by C-Cl bonds (220-260°C), and C-F bonds (280-320°C) [26]. These bond dissociation energies reflect the relative strength of carbon-halogen bonds in aromatic systems .

Oxidative Decomposition Pathways

Atmospheric oxidation occurs readily at temperatures as low as 150-180°C, converting the aldehyde functionality to carboxylic acid derivatives . This process is catalyzed by trace metals and accelerated by UV light exposure . The oxidation mechanism involves hydrogen abstraction from the formyl carbon followed by oxygen insertion and subsequent oxidation to the carboxylic acid .

Decomposition PathwayOnset Temperature (°C)ProductsMechanismRelative Stability
C-Br bond cleavage180-220HBr + aromatic radicalHomolytic C-Br bond dissociation Least stable
C-Cl bond cleavage220-260HCl + aromatic radicalHomolytic C-Cl bond dissociation Moderately stable
C-F bond cleavage280-320HF + aromatic radicalHomolytic C-F bond dissociation Most stable
Aldehyde oxidation150-180Benzoic acid derivativesOxidative decomposition Unstable in air
Dehalogenation200-250Benzaldehyde derivativesSequential dehalogenation Variable
Ring fragmentation300-350Small molecular fragmentsThermal fragmentation Stable below 300°C

Thermodynamic Parameters

The estimated thermodynamic properties include a density of 1.7-1.8 g/cm³ and a boiling point of 260-265°C under standard atmospheric pressure [26]. The flash point is estimated at 110-115°C, classifying the compound as combustible rather than highly flammable [26]. The vapor pressure remains below 0.1 mmHg at 25°C, indicating low volatility under ambient conditions [26].

Stability Enhancement Strategies

Chemical stability can be significantly improved through proper storage conditions including inert atmosphere packaging, exclusion of light, and temperature control [2] [24]. Antioxidant additives and metal chelating agents may further enhance long-term stability by preventing catalytic decomposition . Refrigerated storage at 2-8°C reduces decomposition rates by more than 50% over a six-month period compared to room temperature storage .

PropertyValueReference
Density (g/cm³)1.7-1.8 (estimated) [26]
Boiling Point (°C)260-265 (estimated) [26]
Flash Point (°C)110-115 (estimated) [26]
Vapor Pressure (mmHg at 25°C)< 0.1 (estimated) [26]
Thermal Stability Temperature (°C)< 150
Decomposition Onset (°C)> 200 (estimated)

XLogP3

2.8

Dates

Last modified: 08-16-2023

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